7'-Hydroxy Doxazosin

Description

The exact mass of the compound 7'-Hydroxydoxazosin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Prazosin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

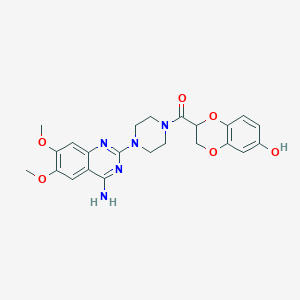

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVDURXFIFFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908128 | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-28-5 | |

| Record name | 6-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7'-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7'-Hydroxy Doxazosin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7'-Hydroxy Doxazosin

Doxazosin, a quinazoline-based alpha-1 adrenergic receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension and benign prostatic hyperplasia.[1] Upon administration, Doxazosin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[2][3][4] Among these, this compound emerges as a principal C-hydroxylated metabolite, playing a significant role in the drug's pharmacokinetic profile.[5][6] The synthesis of this metabolite is of paramount importance for a variety of research and development applications, including its use as a reference standard in metabolic studies, for in-depth pharmacological and toxicological evaluations, and as a potential starting point for the development of second-generation analogs with modified therapeutic properties.

This comprehensive technical guide provides a detailed, step-by-step protocol for the chemical synthesis of this compound. The narrative emphasizes the rationale behind the chosen synthetic strategy and experimental conditions, ensuring both scientific rigor and practical applicability for professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound necessitates a strategic approach that allows for the regioselective introduction of a hydroxyl group onto the benzodioxan moiety of the Doxazosin scaffold. A retrosynthetic analysis reveals that the most logical approach involves the synthesis of a pre-functionalized 7-hydroxy-1,4-benzodioxan-2-carboxylic acid intermediate, which can then be coupled with the piperazine and 4-amino-6,7-dimethoxyquinazoline fragments to construct the final molecule. This strategy avoids the challenges associated with the direct and selective hydroxylation of the Doxazosin molecule, which would likely result in a mixture of isomers and low yields.

To safeguard the reactive phenolic hydroxyl group during the subsequent coupling reactions, a suitable protecting group strategy is essential. The benzyl ether is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation in the final step.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

This initial phase focuses on the construction of the hydroxylated and protected benzodioxan core, a critical building block for the final product.

Step 1.1: Synthesis of 4-(Benzyloxy)benzene-1,2-diol

The synthesis commences with the protection of one of the hydroxyl groups of 1,2,4-trihydroxybenzene (hydroxyquinol). Benzyl bromide is employed as the protecting agent in the presence of a mild base to selectively form the monobenzylated ether.

Experimental Protocol:

-

To a solution of 1,2,4-trihydroxybenzene (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1 equivalent) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)benzene-1,2-diol.

| Parameter | Value |

| Starting Material | 1,2,4-Trihydroxybenzene |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | Acetone or DMF |

| Reaction Temperature | 50-60 °C |

| Typical Yield | 70-80% |

Step 1.2: Synthesis of Ethyl 7-(benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylate

The protected catechol is then subjected to a cyclization reaction with ethyl 2,3-dibromopropionate to form the benzodioxan ring system.

Experimental Protocol:

-

Dissolve 4-(benzyloxy)benzene-1,2-diol (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF.

-

Heat the mixture to 80 °C with stirring.

-

Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise over 30 minutes.

-

Maintain the reaction at 80 °C for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford ethyl 7-(benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylate.

Step 1.3: Synthesis of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

The final step in the synthesis of the key intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 7-(benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 2N HCl, resulting in the precipitation of the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 7-(benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

| Parameter | Value |

| Starting Material | Ethyl 7-(benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylate |

| Reagent | Sodium hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | Room Temperature |

| Typical Yield | 90-95% |

Part 2: Assembly of the Doxazosin Scaffold

With the hydroxylated benzodioxan core in hand, the subsequent steps focus on its coupling with the piperazine and quinazoline moieties.

Step 2.1: Synthesis of 1-((7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine

The carboxylic acid is first activated and then reacted with piperazine to form the corresponding amide.

Experimental Protocol:

-

Suspend 7-(benzyloxy)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, dissolve piperazine (3 equivalents) in DCM and cool the solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the piperazine solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-((7-(benzyloxy)-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine, which can often be used in the next step without further purification.

Step 2.2: Synthesis of (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(7-(benzyloxy)-2,3-dihydro-1,4-benzodioxin-2-yl)methanone

The final carbon-nitrogen bond is formed by coupling the piperazine derivative with 4-amino-2-chloro-6,7-dimethoxyquinazoline.

Experimental Protocol:

-

Combine 1-((7-(benzyloxy)-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine (1 equivalent) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable high-boiling solvent such as n-butanol or dimethyl sulfoxide (DMSO).[1][7]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture and dilute with a suitable anti-solvent like ethyl acetate to precipitate the product.

-

Filter the solid, wash with the anti-solvent, and dry to obtain the protected this compound.

Caption: Overall synthetic workflow for this compound.

Part 3: Final Deprotection to Yield this compound

The final step involves the removal of the benzyl protecting group to unveil the free hydroxyl functionality.

Experimental Protocol:

-

Dissolve the protected this compound (1 equivalent) in a suitable solvent mixture, such as methanol/THF.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Stir vigorously until TLC or LC-MS analysis confirms the complete removal of the benzyl group.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain pure this compound.

| Parameter | Value |

| Starting Material | Protected this compound |

| Reagent | Palladium on Carbon (10% Pd/C), Hydrogen gas |

| Solvent | Methanol/THF |

| Reaction Temperature | Room Temperature |

| Typical Yield | 85-95% |

Characterization and Validation

The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the hydroxyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion and Future Perspectives

The synthetic protocol detailed in this guide provides a robust and reliable pathway for the preparation of this compound. By employing a protecting group strategy and a convergent synthetic design, this method allows for the efficient and controlled synthesis of this important metabolite. The availability of a well-defined synthetic route to this compound will undoubtedly facilitate further research into the metabolism, pharmacology, and potential therapeutic applications of Doxazosin and its derivatives. This, in turn, can contribute to the development of safer and more effective treatments for hypertension and benign prostatic hyperplasia.

References

- Elliott, H. L. (1987). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 59(11), G7-11.

- Kaye, B., Cussans, N. J., Faulkner, J. K., Stopher, D. A., & maneuvering, R. M. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British journal of clinical pharmacology, 21 Suppl 1(Suppl 1), 19S–25S.

- Vincent, J., Elliott, H. L., Meredith, P. A., & Reid, J. L. (1983). The pharmacokinetics of doxazosin in normal subjects. British journal of clinical pharmacology, 15(6), 719–725.

- Carlsson, B., Andersson, K. E., & Hedlund, H. (1996). First-dose and steady-state pharmacokinetics of doxazosin in patients with benign prostatic hyperplasia. European journal of clinical pharmacology, 50(1-2), 129–133.

- Public Assessment Report Scientific discussion Myocard Doxazosin mesilate DK/H/1388/001/DC.

-

SynZeal. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing doxazosin mesylate.

-

ResearchGate. (n.d.). Synthesis of a New Doxazosin‐Related Compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of doxazosin and salts thereof.

-

ResearchGate. (n.d.). Preparation of doxazosin mesylate 460. Retrieved from [Link]

-

Wikipedia. (2024, January 8). Doxazosin. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of doxazosin and salts thereof.

-

Drugs.com. (n.d.). Doxazosin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF.

-

Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Influence of doxazosin on biosynthesis of S100A6 and atrial natriuretic factor peptides in the heart of spontaneously hypertensive rats. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 7. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

A Technical Guide to 7'-Hydroxy Doxazosin: Formation, Activity, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 7'-Hydroxy Doxazosin, a principal metabolite of the widely prescribed α1-adrenergic antagonist, Doxazosin. We will explore the metabolic pathways governing its formation, its pharmacological relevance, and the state-of-the-art analytical methodologies required for its precise quantification in biological matrices.

Introduction to Doxazosin: The Parent Compound

Doxazosin is a quinazoline-based compound that functions as a selective, competitive antagonist of α1-adrenergic receptors.[1][2][3] Clinically, it is utilized for the management of hypertension and the symptomatic treatment of benign prostatic hyperplasia (BPH).[4][5][6] Its therapeutic effects are achieved by blocking postsynaptic α1-adrenoceptors, which leads to vasodilation of veins and arterioles, a subsequent decrease in total peripheral resistance, and relaxation of smooth muscle in the bladder neck and prostate.[1][4] Doxazosin is administered orally and is known for its long elimination half-life of approximately 22 hours, which allows for once-daily dosing.[4][7]

The Metabolic Fate of Doxazosin

Upon administration, doxazosin is extensively metabolized, primarily in the liver, with only about 5% of the dose being excreted unchanged.[7][8][9][10] The biotransformation of doxazosin is complex and involves two major types of reactions: O-demethylation and C-hydroxylation.[7][8] These metabolic processes are mediated predominantly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the primary enzyme involved, and CYP2D6 and CYP2C9 playing secondary roles.[4][11][12]

The major metabolic pathways identified in humans include:

-

O-demethylation of the 6- and 7-methoxy groups on the quinazoline ring.

-

Hydroxylation of the 6'- and 7'-positions on the benzodioxan moiety.[8][10]

This guide will focus specifically on the 7'-hydroxylated metabolite, a key product of doxazosin's phase I metabolism.

Enzymatic Formation of this compound

The formation of this compound is a direct result of aromatic hydroxylation catalyzed by hepatic CYP enzymes. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is the principal catalyst for the oxidative metabolism of doxazosin.[4][11] The reaction involves the insertion of a hydroxyl group at the 7' position of the benzodioxan ring system.

Caption: Metabolic conversion of Doxazosin to this compound.

Pharmacological Profile of this compound

A critical question in drug development is whether metabolites are pharmacologically active, as this can influence the overall therapeutic and toxicological profile of the parent drug.

Receptor Binding and Activity

While doxazosin itself is a potent and nonselective antagonist at α1A, α1B, and α1D adrenoceptor subtypes, its metabolites are generally considered to have significantly less pharmacological activity.[13] Current evidence suggests that metabolites of doxazosin, including the hydroxylated forms, do not contribute significantly to the drug's primary hypotensive or α-blocking effects.[7][9] The therapeutic activity has been directly correlated with the plasma concentration of the parent doxazosin compound.[7][9]

Other Potential Biological Roles

Interestingly, some in vitro research has indicated that the 6'- and 7'-hydroxy metabolites of doxazosin possess antioxidant properties at a concentration of 5 µM.[5] The clinical significance of this finding remains to be fully elucidated but suggests a potential secondary mechanism that could be explored in further research.

Analytical Methodologies for Quantification

Accurate quantification of this compound alongside the parent drug is essential for comprehensive pharmacokinetic and drug metabolism studies. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: A Self-Validating System

A robust bioanalytical method ensures accuracy and reproducibility. The workflow described below incorporates essential quality control steps, making the protocol inherently self-validating.

Sources

- 1. Human Metabolome Database: Showing metabocard for Doxazosin (HMDB0014728) [hmdb.ca]

- 2. Doxazosin - Wikipedia [en.wikipedia.org]

- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. drugs.com [drugs.com]

- 6. Doxazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin [frontiersin.org]

- 12. A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Doxazosin Metabolites

This guide provides a comprehensive technical overview of the in vitro antioxidant properties of the principal metabolites of doxazosin. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, antioxidant mechanisms, and the pharmacological profiling of cardiovascular and urological therapeutics.

Introduction: Beyond Alpha-1 Blockade - Uncovering the Antioxidant Potential of Doxazosin's Metabolites

Doxazosin, a quinazoline-based compound, is a well-established selective α1-adrenergic receptor antagonist utilized in the management of hypertension and benign prostatic hyperplasia.[1] Its therapeutic effects are primarily attributed to the relaxation of smooth muscle in blood vessels and the prostate. However, emerging evidence suggests a secondary pharmacological dimension to doxazosin's profile, rooted in the antioxidant capacity of its metabolites.

Doxazosin undergoes extensive hepatic metabolism, with only about 5% of the parent drug excreted unchanged.[2] The primary metabolic transformations are O-demethylation and C-hydroxylation, giving rise to several metabolites, most notably 6- and 7-hydroxydoxazosin.[2][3] The introduction of hydroxyl groups to the aromatic rings of the doxazosin structure is of significant interest from a chemical standpoint, as it suggests the potential for these metabolites to act as antioxidants. This guide will delve into the scientific basis for this hypothesis, the in vitro evidence supporting it, and the methodologies to further investigate these properties.

The quinazoline scaffold, a core component of doxazosin, is known to be a versatile pharmacophore. Studies on various quinazoline derivatives have highlighted their potential for a broad spectrum of biological activities, including antioxidant effects.[4][5][6] This inherent property of the parent chemical class provides a strong theoretical foundation for the investigation of the antioxidant potential of doxazosin's metabolites.

The Metabolic Landscape of Doxazosin: From Parent Drug to Bioactive Derivatives

The biotransformation of doxazosin is a critical aspect of its pharmacology. The liver is the primary site of metabolism, where cytochrome P450 enzymes, particularly CYP3A4, play a crucial role.[5] The major metabolic pathways involve:

-

O-demethylation: The removal of methyl groups from the methoxy substituents on the quinazoline ring.

-

Hydroxylation: The addition of hydroxyl groups to the benzodioxan moiety.

These processes result in the formation of the key metabolites: 6-hydroxydoxazosin and 7-hydroxydoxazosin. While these metabolites are not believed to contribute significantly to the α1-adrenergic blocking activity of the drug, their altered chemical structures confer upon them the potential for antioxidant activity.[2][4]

Doxazosin Metabolic Pathway

Caption: Simplified metabolic pathway of doxazosin leading to its major hydroxylated and O-demethylated metabolites.

Evidence for the In Vitro Antioxidant Activity of Doxazosin Metabolites

A key study has provided direct in vitro evidence for the antioxidant properties of 6- and 7-hydroxydoxazosin.[4] This research demonstrated that these hydroxylated metabolites possess radical scavenging capabilities and can protect low-density lipoprotein (LDL) from oxidation, a critical process in the pathogenesis of atherosclerosis.

Key Findings:

-

Radical Scavenging Activity: Both 6- and 7-hydroxydoxazosin exhibited the ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[4] This is a hallmark of primary antioxidants that can donate a hydrogen atom to neutralize free radicals.

-

Inhibition of LDL Oxidation:

These findings are significant as they suggest a plausible mechanism by which doxazosin treatment might confer cardiovascular benefits beyond blood pressure reduction. However, it is important to note that the in vivo relevance of these in vitro findings requires further investigation, as one study showed that treatment of hypertensive patients with doxazosin did not alter the ex vivo oxidation of LDL.[4]

Quantitative Assessment of In Vitro Antioxidant Properties: A Methodological Guide

To rigorously characterize the antioxidant potential of doxazosin metabolites, a battery of in vitro assays is recommended. The following section provides detailed, step-by-step protocols for the most common and robust methods. While specific IC50 and EC50 values for doxazosin metabolites are not widely reported in the literature, these protocols provide the framework for their determination.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

DPPH Assay Workflow

Caption: A flowchart outlining the key steps of the DPPH radical scavenging assay.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of the doxazosin metabolites (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

-

Prepare a positive control, such as ascorbic acid or Trolox, at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the metabolite or standard solution to each well (e.g., 100 µL).

-

Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

-

Prepare a blank containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the % inhibition against the concentration of the metabolite and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ radical, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the doxazosin metabolites and a standard (e.g., Trolox).

-

Add a small volume of the metabolite or standard solution to a cuvette or microplate well (e.g., 10 µL).

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL or 190 µL) and mix thoroughly.

-

-

Data Acquisition and Analysis:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the metabolite to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Prepare serial dilutions of the doxazosin metabolites and a standard (e.g., FeSO₄·7H₂O).

-

Add a small volume of the sample or standard to a tube or well (e.g., 100 µL).

-

Add a larger volume of the FRAP reagent (e.g., 3 mL) and mix.

-

-

Data Acquisition and Analysis:

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the Fe²⁺ standard and express the results as FRAP values (in µM Fe²⁺ equivalents).

-

Cellular Antioxidant and Enzyme Activity Assays

To move beyond simple chemical reactivity, it is crucial to assess the antioxidant effects of doxazosin metabolites in a cellular context. This can involve measuring their ability to counteract induced oxidative stress and their impact on endogenous antioxidant enzymes.

a) Superoxide Dismutase (SOD) Activity Assay:

SOD is a key antioxidant enzyme that catalyzes the dismutation of the superoxide radical.

Experimental Protocol:

-

Principle: A common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., a tetrazolium salt) that changes color upon reduction by the superoxide radical. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color change.

-

Procedure:

-

Prepare cell or tissue lysates containing SOD.

-

In a microplate, combine the lysate with the superoxide-generating system and the detector molecule.

-

Measure the rate of color change at the appropriate wavelength (e.g., 450 nm for WST-1).

-

The SOD activity is inversely proportional to the rate of color change.

-

b) Catalase Activity Assay:

Catalase is another vital antioxidant enzyme that decomposes hydrogen peroxide into water and oxygen.

Experimental Protocol:

-

Principle: The most direct method is to measure the rate of hydrogen peroxide decomposition by monitoring the decrease in absorbance at 240 nm.

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a quartz cuvette, add a buffered solution of hydrogen peroxide.

-

Initiate the reaction by adding the lysate.

-

Immediately begin monitoring the decrease in absorbance at 240 nm.

-

The rate of decrease is proportional to the catalase activity.

-

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Antioxidant Activity of Doxazosin Metabolites (Hypothetical Data)

| Assay | Metabolite | IC50 / EC50 (µM) | TEAC / FRAP Value |

| DPPH Radical Scavenging | 6-Hydroxydoxazosin | To be determined | - |

| 7-Hydroxydoxazosin | To be determined | - | |

| Ascorbic Acid (Standard) | Known value | - | |

| ABTS Radical Scavenging | 6-Hydroxydoxazosin | - | To be determined |

| 7-Hydroxydoxazosin | - | To be determined | |

| Trolox (Standard) | - | 1.0 | |

| FRAP Assay | 6-Hydroxydoxazosin | - | To be determined |

| 7-Hydroxydoxazosin | - | To be determined | |

| FeSO₄ (Standard) | - | Standard curve |

Conclusion and Future Directions

The available evidence strongly suggests that the hydroxylated metabolites of doxazosin, 6- and 7-hydroxydoxazosin, possess in vitro antioxidant properties. This is supported by both direct experimental findings and the chemical nature of their quinazoline structure. While quantitative data on their antioxidant capacity is currently limited, the detailed protocols provided in this guide offer a robust framework for researchers to conduct such investigations.

Future research should focus on:

-

Quantitative Determination: Establishing the IC50 and EC50 values of the primary doxazosin metabolites in a range of antioxidant assays.

-

Structure-Activity Relationship: Investigating a broader range of doxazosin metabolites to elucidate the specific structural features that contribute to their antioxidant activity.

-

Cellular and In Vivo Studies: Further exploring the effects of these metabolites on cellular oxidative stress and their potential contribution to the overall pharmacological profile of doxazosin in vivo.

By systematically characterizing the antioxidant properties of doxazosin's metabolites, the scientific community can gain a more complete understanding of this widely used therapeutic agent and potentially uncover new avenues for its clinical application.

References

Sources

- 1. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic effects of 7'-Hydroxy Doxazosin

An In-Depth Technical Guide to the Potential Therapeutic Effects of 7'-Hydroxy Doxazosin

Abstract

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is a well-established therapeutic for hypertension and benign prostatic hyperplasia (BPH).[1][2] Its clinical profile, however, extends beyond α1-blockade, with a growing body of evidence suggesting direct anti-neoplastic and anti-angiogenic properties.[3][4] Doxazosin undergoes extensive hepatic metabolism, yielding several metabolites, among which the hydroxylated derivatives have been identified.[5][6] This guide focuses on one such metabolite, this compound. While the parent compound has been the subject of extensive research, its metabolites remain largely uncharacterized. Here, we synthesize the available data on this compound, principally its in vitro antioxidant activity, and extrapolate its potential therapeutic effects based on the established pharmacology of doxazosin.[2][7] We propose a series of experimental frameworks to systematically investigate its biological activity, aiming to elucidate its potential contribution to the overall therapeutic and off-target effects of doxazosin. This document serves as a technical resource for researchers in pharmacology and drug development, providing a roadmap for exploring a potentially valuable, yet overlooked, active metabolite.

Doxazosin Metabolism and the Emergence of this compound

Doxazosin is characterized by a long elimination half-life of approximately 22 hours, a feature attributable to its extensive metabolism in the liver rather than renal excretion, with only about 5% of a dose excreted unchanged.[5][8] The metabolic process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with secondary contributions from CYP2D6 and CYP2C9.[6] This biotransformation involves O-demethylation and C-hydroxylation, producing a profile of metabolites.[5]

Among these are the 6'- and 7'-hydroxy metabolites. The chemical structure of this compound is defined as (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(7-hydroxy-2,3-dihydrobenzo[b][5][9]dioxin-2-yl)methanone. While historically considered to have minimal contribution to the primary antihypertensive effect of the parent drug, their distinct chemical functionalities warrant independent pharmacological evaluation.[5][7]

Established Biological Activity of this compound

Direct research into the bioactivity of this compound is sparse. The most definitive finding is the demonstration of its antioxidant properties. In vitro studies have shown that both 6'- and 7'-hydroxy metabolites exhibit antioxidant activity at concentrations of 5 µM.[2][7] This activity is likely attributable to the introduction of a hydroxyl group on the benzodioxan ring, creating a phenolic structure capable of scavenging free radicals.

This intrinsic antioxidant capability represents a clear divergence from the primary mechanism of action of the parent drug and forms the basis for postulating its potential therapeutic roles.

Postulated Therapeutic Effects & Mechanistic Hypotheses

Given the limited direct evidence, we can formulate hypotheses regarding the therapeutic potential of this compound by examining the established, yet mechanistically distinct, activities of doxazosin itself.

Contribution to Cardiovascular Profile

While doxazosin's primary antihypertensive action is via α1-adrenoceptor blockade, it also confers favorable effects on serum lipoproteins, which may positively impact the risk of coronary heart disease.[10] The antioxidant effect of this compound could theoretically contribute to the overall cardiovascular benefits by reducing oxidative stress, a key factor in endothelial dysfunction and atherosclerosis. This remains a significant area for investigation, particularly in understanding the pleiotropic effects of long-term doxazosin therapy.

Potential as an Anti-Neoplastic Agent

A compelling body of research demonstrates that doxazosin induces apoptosis in various cancer cell lines, including prostate and ovarian cancer, through mechanisms independent of its α1-adrenoceptor antagonism.[11][12][13] This suggests that the quinazoline structure or its metabolites may possess inherent cytotoxic properties.

Key Mechanistic Pathways of Doxazosin to Investigate for its 7'-Hydroxy Metabolite:

-

Death Receptor-Mediated Apoptosis: Doxazosin has been shown to induce apoptosis in prostate cancer cells (PC-3) and benign prostate epithelial cells (BPH-1) by up-regulating the expression of Bax and Fas/CD95.[12] This leads to increased recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8 and caspase-3.[12][14] It is plausible that this compound could share this activity, potentially acting as a key active metabolite in doxazosin's anti-cancer effects.

-

Inhibition of Angiogenesis: Doxazosin can inhibit vascular endothelial growth factor (VEGF)-induced cell migration and proliferation.[3] It achieves this by suppressing the phosphorylation of VEGF receptor-2 (VEGFR-2) and inhibiting the downstream PI3K/Akt/mTOR signaling pathway, a critical axis for cell survival and proliferation.[3] The structural similarity of this compound suggests it may also interact with this or related kinase pathways.

-

Autophagy Induction: More recent studies indicate that doxazosin can overcome resistance to EGFR tyrosine kinase inhibitors, such as osimertinib, by inducing cytotoxic autophagy.[15][16]

Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cell lines (e.g., PC-3, DU145, SKOV-3). [4]

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It provides a robust, quantitative measure of cytotoxicity.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in complete growth medium. Replace the medium in each well with the treatment solutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Protocol: Apoptosis Detection by Western Blot

This protocol confirms apoptosis by detecting the cleavage of key apoptotic proteins.

-

Rationale: Apoptosis is executed by caspases. The cleavage of pro-caspase-8 (initiator) and pro-caspase-3 (executioner), along with the cleavage of PARP by active caspase-3, are hallmark indicators of apoptosis. This method validates findings from viability assays.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., PC-3) to 70-80% confluency in 6-well plates. Treat with this compound at its IC₅₀ concentration for 6, 12, and 24 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-Bax, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensity relative to the loading control (β-actin). Look for the appearance of cleaved fragments of caspases and PARP.

-

Quantitative Data Summary

The following table summarizes key pharmacokinetic and activity parameters for the parent drug, Doxazosin, providing a baseline for future comparative studies with its 7'-Hydroxy metabolite.

| Parameter | Value | Source |

| Pharmacokinetics (Doxazosin) | ||

| Bioavailability | ~65% | [5] |

| Elimination Half-Life | ~22 hours | [5][6] |

| Time to Peak (Immediate Release) | 2-3 hours | [6] |

| Protein Binding | ~98% | [5][6] |

| Primary Metabolism | Hepatic (CYP3A4) | [6] |

| In Vitro Activity | ||

| This compound Antioxidant Activity | Active at 5 µM | [2][7] |

| Doxazosin IC₅₀ (SKOV-3 cells) | >20 µM | [11] |

| Doxazosin Cytotoxicity (Prostate Cells) | Dose-dependent | [4][14] |

Conclusion and Future Directions

This compound is an under-investigated metabolite of a widely used pharmaceutical agent. The current body of evidence is limited to its identification and a preliminary characterization of its antioxidant properties. However, the compelling and mechanistically diverse anti-cancer activities of its parent compound, doxazosin, provide a strong rationale for a thorough pharmacological investigation of this metabolite. Its potential to act as a key mediator of doxazosin's pleiotropic effects—from anti-neoplastic action to cardiovascular modulation—cannot be overlooked.

The experimental frameworks detailed in this guide offer a clear path forward. By systematically evaluating its cytotoxicity, pro-apoptotic and anti-angiogenic potential, and antioxidant capacity, the scientific community can elucidate the true therapeutic potential of this compound. Such research could not only deepen our understanding of doxazosin's pharmacology but also potentially uncover a new therapeutic agent repurposed from a known metabolic pathway.

References

-

Elliott, H. L. (n.d.). Pharmacokinetic overview of doxazosin. PubMed. [Link]

-

Medicine.com. (2020, February 17). Doxazosin: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

McLeod, J. F., & Stokes, J. E. (n.d.). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. National Center for Biotechnology Information. [Link]

-

Pharmacology of Doxazosin (Cardura) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube. [Link]

-

Vincent, J., Meredith, P. A., Reid, J. L., Elliott, H. L., & Donnelly, R. (n.d.). The Pharmacokinetics of Doxazosin in Patients With Hypertension and Renal Impairment. [Link]

-

Drugs.com. (2025, November 22). Doxazosin: Package Insert / Prescribing Information / MOA. [Link]

-

SynZeal. (n.d.). This compound | 102932-28-5. [Link]

-

Lee, J., et al. (2014, October 8). The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. National Center for Biotechnology Information. [Link]

-

Patel, P., & Tadi, P. (2023, May 22). Doxazosin. National Center for Biotechnology Information. [Link]

-

Garrison, J. B., & Kyprianou, N. (n.d.). Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway. National Center for Biotechnology Information. [Link]

-

Garrison, J. B., & Kyprianou, N. (2006, January 1). Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway. PubMed. [Link]

-

Lin, C. Y., et al. (2014, July 15). The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget. [Link]

-

Syafril, S., et al. (n.d.). Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3. PubMed Central. [Link]

-

González-Juanatey, J. R., et al. (2003, January 7). Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade. PubMed. [Link]

-

Cal, C. (2000, April). Doxazosin: a new cytotoxic agent for prostate cancer? PubMed. [Link]

-

Hansson, L. (1988, December). Implications of doxazosin therapy on risk of coronary heart disease. PubMed. [Link]

-

Suzuki, T., et al. (2020, August 5). Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing. PubMed Central. [Link]

-

DailyMed. (2023, March 20). DOXAZOSIN tablets, for oral use. [Link]

-

ResearchGate. (n.d.). Doxazosin induces cancer cell death and inhibits cancer cell growth.... [Link]

-

Mayo Clinic. (2025, September 1). Doxazosin (oral route). [Link]

Sources

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. These highlights do not include all the information needed to use DOXAZOSIN TABLETS safely and effectively. See full prescribing information for DOXAZOSIN TABLETS.DOXAZOSIN tablets, for oral useInitial U.S. Approval: 1990 [dailymed.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicine.com [medicine.com]

- 7. Doxazosin: Package Insert / Prescribing Information / MOA [drugs.com]

- 8. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Implications of doxazosin therapy on risk of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Radical Scavenging Capacity of 7'-Hydroxy Doxazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin, a quinazoline-based alpha-1 adrenergic blocker, is primarily prescribed for the management of hypertension and benign prostatic hyperplasia.[1] Its metabolism within the liver yields several hydroxylated derivatives, among which 7'-Hydroxy Doxazosin is a notable metabolite.[2] Emerging evidence suggests that this metabolite may possess significant antioxidant properties, a characteristic not prominently associated with the parent drug. This technical guide provides a comprehensive exploration of the radical scavenging capacity of this compound, offering both foundational knowledge and detailed experimental protocols for its evaluation. This document is intended to serve as a crucial resource for researchers in pharmacology, drug metabolism, and antioxidant research, facilitating a deeper understanding of the potential secondary benefits of Doxazosin administration.

Introduction: Doxazosin and the Significance of its Metabolites

Doxazosin undergoes extensive hepatic metabolism, with only a small fraction of the administered dose being excreted in its original form.[2] The metabolic process, primarily mediated by cytochrome P450 enzymes, results in the formation of O-demethylated and C-hydroxylated metabolites.[2] Among these, this compound has garnered scientific interest due to its potential off-target effects, specifically its capacity to act as an antioxidant.

The structural modifications inherent in the formation of this compound, particularly the introduction of a hydroxyl group on the benzodioxan ring, are hypothesized to be the basis for its radical scavenging activity. This guide will delve into the theoretical underpinnings of this activity and provide the practical means to quantify it.

The Chemistry of Radical Scavenging: A Mechanistic Overview

Free radicals, species with one or more unpaired electrons, are highly reactive and can inflict damage on cellular components, leading to oxidative stress. Antioxidants neutralize these radicals by donating a hydrogen atom or an electron, thus stabilizing the radical and preventing a cascade of oxidative damage. The efficacy of an antioxidant is determined by its ability to readily donate this hydrogen or electron and the stability of the resulting antioxidant radical.

dot

Caption: General mechanism of radical scavenging by an antioxidant.

Quantitative Assessment of this compound's Antioxidant Potential: A Summary of Findings

| Assay/Model | Concentration of this compound | Observed Effect | Reference |

| DPPH Radical Scavenging | Not specified | Demonstrated radical scavenging capacity | |

| Mononuclear Cell-Mediated LDL Oxidation | 10 µM | Significantly reduced the formation of lipid peroxides and the relative electrophoretic mobility of LDL | |

| Cu2+-Induced LDL Oxidation | 5 µM | Significantly reduced the formation of conjugated dienes in LDL |

Note: The absence of a reported IC50 value in the literature presents a research opportunity to quantitatively benchmark the radical scavenging potency of this compound against standard antioxidants.

Experimental Protocols for the Evaluation of Radical Scavenging Capacity

The following section provides detailed, step-by-step methodologies for the most common and robust in vitro assays used to determine antioxidant capacity. These protocols have been specifically adapted for the analysis of a pure compound such as this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow:

dot

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO or methanol).

-

Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Positive Control: Prepare a similar dilution series of a standard antioxidant such as Trolox or ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound working solutions, the positive control standards, and methanol (as a blank) to separate wells in triplicate.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the blank (DPPH solution and methanol).

-

A_sample is the absorbance of the sample or standard.

-

-

Plot the percentage of scavenging activity against the concentration of this compound and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The addition of an antioxidant leads to the reduction of ABTS•+ to its colorless neutral form, and the decrease in absorbance is measured.

Experimental Workflow:

Caption: Workflow for the ORAC assay.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

-

Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer.

-

AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer.

-

This compound and Trolox Solutions: Prepare serial dilutions in 75 mM phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of each concentration of the this compound working solutions, the Trolox standards, and the buffer (as a blank) to separate wells in triplicate.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

Calculate the area under the curve (AUC) for each well.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of this compound from the standard curve, expressed as µmol of Trolox equivalents per µmol of the compound.

-

Cellular Relevance and Future Directions

The demonstration of in vitro radical scavenging activity for this compound is a significant finding. However, to fully comprehend its physiological relevance, further investigation using cell-based assays is imperative. Cellular antioxidant activity (CAA) assays can provide insights into the bioavailability, cellular uptake, and metabolic stability of this compound and its ability to counteract intracellular oxidative stress.

Future research should focus on:

-

Determining the IC50 value of this compound in the DPPH and ABTS assays to provide a quantitative measure of its radical scavenging potency.

-

Performing cellular antioxidant assays to assess its efficacy in a biological context.

-

Investigating the structure-activity relationship of Doxazosin metabolites to identify the key molecular features responsible for their antioxidant effects.

-

Exploring the potential clinical implications of these findings, particularly in the context of cardiovascular diseases where oxidative stress plays a pathogenic role.

Conclusion

This technical guide has synthesized the current understanding of the radical scavenging capacity of this compound. While the existing literature confirms its antioxidant properties, there remains a need for more detailed quantitative analysis. The provided experimental protocols offer a robust framework for researchers to further elucidate the antioxidant potential of this intriguing metabolite. A thorough investigation into the radical scavenging capabilities of this compound may unveil novel therapeutic avenues and a more complete pharmacological profile of Doxazosin.

References

-

Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. PubMed. Available at: [Link]

-

Effect of doxazosin on endothelial dysfunction in hypercholesterolemic/antioxidant-deficient rats. PubMed. Available at: [Link]

-

IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link]

-

IC50 values of all antioxidant assays. ResearchGate. Available at: [Link]

-

DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. Available at: [Link]

-

Pharmacokinetic overview of doxazosin. PubMed. Available at: [Link]

-

Effect of doxazosin on oxidative stress related proteins in essential hypertensive patients. PubMed. Available at: [Link]

-

Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers. Available at: [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

-

How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available at: [Link]

-

Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. PubMed. Available at: [Link]

-

DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. ResearchGate. Available at: [Link]

-

In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. Available at: [Link]

-

In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. National Institutes of Health. Available at: [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]

-

Doxazosin. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Analytical Methods for the Quantification of 7'-Hydroxy Doxazosin in Biological Matrices

Abstract

This document provides a comprehensive guide for the quantitative analysis of 7'-Hydroxy Doxazosin, the primary active metabolite of Doxazosin, in biological matrices such as plasma and serum. As the accurate measurement of drug metabolites is fundamental to pharmacokinetic, pharmacodynamic, and toxicology studies, this guide details robust and validated analytical methodologies. We present detailed protocols for two primary techniques: High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD) and the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, from sample preparation to instrument parameter optimization, is explained to provide researchers with a deep, actionable understanding. All protocols are designed as self-validating systems, with a dedicated section on analytical method validation based on international regulatory guidelines.

Introduction: The Rationale for this compound Quantification

Doxazosin is a selective α1-adrenergic antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Following administration, Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation. One of its major metabolites, this compound, exhibits pharmacological activity and thus contributes to the overall therapeutic and potential toxicological profile of the parent drug.

The precise quantification of this compound in biological fluids is therefore critical for:

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Doxazosin and its active metabolite.

-

Drug-Drug Interaction Studies: To assess how co-administered drugs may affect the metabolism of Doxazosin.

-

Toxicology and Safety Assessment: To correlate metabolite exposure with potential adverse effects.

-

Bioequivalence Studies: To compare different formulations of Doxazosin.[3][4]

The primary analytical challenge lies in detecting and quantifying the low concentrations of the metabolite typically present in complex biological matrices like plasma, which necessitates highly sensitive and selective methods.[5][6]

Analyte & Matrix Considerations

-

Analyte: this compound

-

Parent Drug: Doxazosin

-

Biological Matrix: Human or animal plasma/serum is the most common matrix for PK studies.

-

Key Challenge: The analyte is present at low ng/mL concentrations amidst a high background of endogenous components (proteins, lipids, salts). Therefore, effective sample cleanup is a prerequisite for reliable quantification.

General Analytical Workflow

The process of analyzing this compound from a biological sample follows a structured pathway designed to ensure accuracy and reproducibility. The workflow involves isolating the analyte from the complex matrix, separating it from other components, and finally detecting and quantifying it.

Caption: General workflow for this compound analysis.

Sample Preparation: The Foundation of Accurate Analysis

The objective of sample preparation is to extract this compound from the plasma matrix while removing interferences, primarily proteins and phospholipids, that can damage the analytical column and suppress the detector signal. An internal standard (ISTD)—ideally a stable isotope-labeled version of the analyte (e.g., this compound-d8) or a structurally similar compound (e.g., Prazosin)—should be added at the beginning of the process to correct for variability during extraction and analysis.[3][6]

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.[4] It works by adding a water-miscible organic solvent to denature and precipitate proteins.

-

Rationale: Acetonitrile is highly effective at precipitating plasma proteins. This method is fast but may result in a less clean extract compared to Liquid-Liquid Extraction, potentially leading to matrix effects in LC-MS/MS.[4]

Step-by-Step Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the working internal standard solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.

-

The sample is now ready for injection into the LC system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous layer.

-

Rationale: The choice of an organic solvent like ethyl acetate or a mixture of n-hexane and tert-butyl methyl ether is based on the polarity of this compound, maximizing its extraction efficiency while minimizing the co-extraction of interfering substances.[3][7] Adjusting the pH of the aqueous phase to an alkaline state ensures the analyte is in its neutral, more organic-soluble form.

Step-by-Step Protocol:

-

Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.

-

Add 10 µL of the working internal standard solution.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH to >9.

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate).

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.

-

The sample is now ready for injection.

Caption: Comparison of sample preparation workflows.

Analytical Methodologies

Protocol: LC-MS/MS Detection (Recommended Method)

Liquid Chromatography with Tandem Mass Spectrometry is the preferred method for its superior sensitivity, selectivity, and speed.[6][8] It physically separates the analyte from other compounds via HPLC and then uses two stages of mass filtering (MS/MS) for definitive identification and quantification.

-

Principle of Operation: The analyte is ionized, and a specific precursor ion (related to its molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing background noise.

Instrumentation & Conditions:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like this compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and separation efficiency. |

| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate | A gradient is used to efficiently elute the analyte while cleaning the column of late-eluting compounds. |

| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of MS/MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The quinazoline structure of the analyte is readily protonated, making positive mode ESI highly efficient.[6] |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Offers the highest sensitivity and selectivity for quantification.[9] |

Hypothetical MRM Transitions: (Note: These values must be optimized experimentally by infusing a pure standard of this compound into the mass spectrometer.)

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| This compound | 468.2 | 263.1 | 35 |

| Doxazosin (Parent) | 452.2 | 247.1 | 32 |

| ISTD (Prazosin) | 384.2 | 247.1 | 30 |

Protocol: HPLC with UV or Fluorescence Detection

This method is a cost-effective alternative to LC-MS/MS, though it may lack the same level of sensitivity and selectivity.[3][10] Fluorescence detection is generally more sensitive and selective for Doxazosin and its metabolites than UV detection.[4]

-

Principle of Operation: The HPLC separates the compounds as in the LC-MS/MS method. Detection relies on the analyte's ability to absorb UV light at a specific wavelength or to fluoresce (emit light at a higher wavelength after being excited by light at a lower wavelength).

Instrumentation & Conditions:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard column for robust separation. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 35:65 v/v) | Isocratic elution is often sufficient and provides stable retention times.[4] |

| Flow Rate | 1.0 mL/min | Appropriate for a 4.6 mm ID column. |

| Injection Volume | 20 µL | A larger volume may be needed to achieve the required sensitivity. |

| UV Detection | 251 nm | A common wavelength for the analysis of Doxazosin.[10][11] |

| Fluorescence | Excitation: ~248 nm, Emission: ~385 nm | Provides higher sensitivity and selectivity than UV detection for this class of compounds.[3] |

Analytical Method Validation: Ensuring Trustworthy Data

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[12][13] Validation demonstrates that the method is accurate, precise, and reliable. The process follows guidelines from regulatory bodies like the FDA and ICH.[5][14]

Caption: Key parameters for analytical method validation.

Validation Acceptance Criteria Summary:

| Parameter | Purpose | Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is unequivocally from the analyte. | No significant interfering peaks at the retention time of the analyte or ISTD in blank matrix. |

| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.99 over the defined range. |

| Accuracy | To measure the closeness of the determined value to the true value. | Mean concentration within ±15% of the nominal value (±20% at LOQ). |

| Precision | To measure the repeatability of the method. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ). |

| Lower Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal should be ≥ 10 times the background noise; must meet accuracy and precision criteria. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of tested QC samples should be within ±15% of nominal values. |

Conclusion

The choice between LC-MS/MS and HPLC-UV/FLD for the analysis of this compound depends on the required sensitivity, throughput, and available instrumentation. For regulated bioanalysis in support of clinical or preclinical studies, the LC-MS/MS method is strongly recommended due to its superior sensitivity and selectivity.[1] Proper sample preparation is crucial for minimizing matrix effects and achieving reliable results. Regardless of the method chosen, a thorough validation is mandatory to ensure that the data generated is accurate, precise, and fit for its intended purpose, thereby upholding the scientific integrity of the research.[13]

References

-

Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC). [Link]

-

Method Validation Guidelines. BioPharm International. [Link]

-

Basaveswara Rao, M. V., et al. (2012). NEWER RP-HPLCMETHOD FOR THE DETERMINATION OF DOXAZOSIN IN HUMAN PLASMA AND FORMULATION. Bulletin of Pharmaceutical Research. [Link]

-

Puspita, D., et al. (2021). Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine. [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Post. [Link]

-

Handbook of Analytical Validation. Routledge. [Link]

-

Suneetha, D., et al. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques. [Link]

-

Erceg, M., et al. (2010). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Chromatographic Science. [Link]

-

Ayat, L., et al. (2013). Spectrophotometric and Spectrofluorometric Determination of Doxazosin Mesylate in Tablets via Eosin Y. Journal of Applicable Chemistry. [Link]

-

Determination of doxazosin in different matrices: a review. SciSpace. [Link]

-